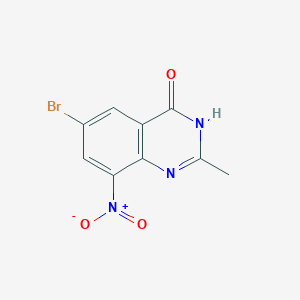
6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 8th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinazolin-4-one, followed by nitration to introduce the nitro group at the 8th position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and advanced purification techniques such as recrystallization and chromatography. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 6-bromo-2-methyl-8-amino-3,4-dihydroquinazolin-4-one.
Substitution: Products depend on the nucleophile used, resulting in various substituted quinazolinones.
科学研究应用
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
Similar Compounds
6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the nitro group, resulting in different biological activities.
2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the bromine atom, affecting its reactivity and binding properties.
6-BROMO-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the methyl group, influencing its overall stability and solubility.
Uniqueness
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of bromine, methyl, and nitro groups on the quinazolinone scaffold. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
属性
分子式 |
C9H6BrN3O3 |
|---|---|
分子量 |
284.07 g/mol |
IUPAC 名称 |
6-bromo-2-methyl-8-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrN3O3/c1-4-11-8-6(9(14)12-4)2-5(10)3-7(8)13(15)16/h2-3H,1H3,(H,11,12,14) |
InChI 键 |
WRKADMPGCJFMBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B14950170.png)
![(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)
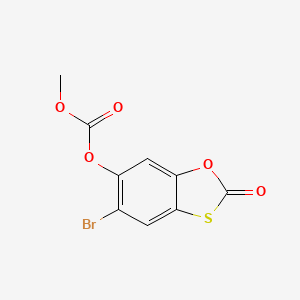
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950184.png)
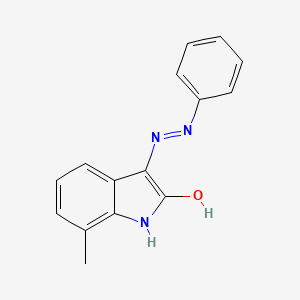
![(4-hydroxyphenyl)[5-hydroxy-3-tetradecyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14950192.png)
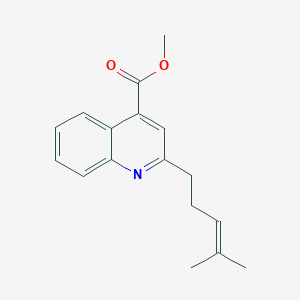
![(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14950214.png)
![Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B14950220.png)
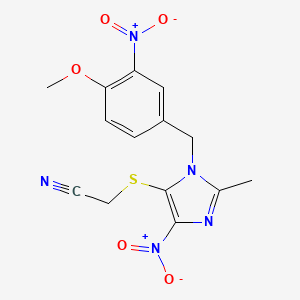
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)
![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)
